Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name for this compound is derived by identifying the parent phenolic ring and prioritizing substituents according to positional numbering rules. The base structure is phenol, with a methoxy group at position 2. At position 4, a 2-(2-methoxyphenoxy)ethenyl group is attached. The ethenyl bridge (CH=CH) links the phenoxy moiety to the parent phenol.
Systematic Name :
2-Methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol
Alternative Designations :
- 4-(2-(2-Methoxyphenoxy)vinyl)-2-methoxyphenol
- 2-Methoxy-4-(2-(2-methoxyphenoxy)vinyl)phenol
Registry Identifiers :
| Identifier | Value | Source |
|---|---|---|
| CAS Registry | Not formally assigned | N/A |
| PubChem CID | Not reported | N/A |
| SMILES | COC1=CC=CC=C1OC=CC2=CC(=C(C=C2)OC)O | Computed |
The absence of a CAS registry number suggests this compound is either newly characterized or less commonly reported in chemical databases.
Molecular Architecture: Bond Connectivity and Stereochemical Considerations
The molecule consists of two methoxy-substituted aromatic rings connected by a trans-ethenyl-phenoxy bridge. Key structural features include:
Bond Connectivity :
- The parent phenol ring (Ring A) has a methoxy group at C2 and the ethenyl-phenoxy substituent at C4.
- The secondary phenoxy ring (Ring B) is linked via an oxygen atom to the ethenyl group, which is bonded to Ring A.
- The ethenyl group introduces a rigid, planar geometry due to conjugation with both aromatic systems.
Stereochemistry :
- The ethenyl bridge adopts a trans configuration (E-isomer) to minimize steric hindrance between the two methoxy groups on Ring A and Ring B.
- No chiral centers are present, as all substituents lie within planar or symmetric arrangements.
Molecular Properties :
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C16H16O4 | Computed |
| Molecular Weight | 272.29 g/mol | PubChem algorithm |
| XLogP3 | ~3.1 | Estimated |
| Topological Polar SA | 58.7 Ų | Cactvs model |
The extended conjugation across the ethenyl bridge and phenoxy group enhances resonance stabilization, as discussed in Section 1.4.
Comparative Analysis with Structurally Analogous Phenolic Derivatives
To contextualize this compound’s properties, we compare it to three analogues:
Ethyl-Linked Analogue (PubChem CID 71357493) :
- Structure: 2-Methoxy-4-[2-(2-methoxyphenoxy)ethyl]phenol
- Key Difference: Ethyl spacer (CH2CH2) instead of ethenyl (CH=CH).
- Impact: The saturated ethyl chain reduces conjugation, increasing rotational freedom and lowering melting point (predicted).
Bromo-Substituted Derivative (CAS 533-31-3) :
- Structure: 3,4-(Methylenedioxy)Phenol
- Key Difference: Methylenedioxy group replaces ethenyl-phenoxy substituent.
- Impact: Enhanced electron-withdrawing effect alters reactivity in electrophilic substitutions.
Dimethoxybenzoic Acid (CAS 93-07-2) :
- Structure: 3,4-Dimethoxybenzoic acid
- Key Difference: Carboxylic acid group at C1 instead of phenolic –OH.
- Impact: Introduces hydrogen-bonding capacity and acidity (pKa ~4.5).
Table 1: Comparative Physicochemical Properties
| Compound | logP | Hydrogen Bond Donors | Molecular Weight |
|---|---|---|---|
| Target Compound | 3.1 | 1 | 272.29 |
| Ethyl-Linked Analogue | 2.8 | 1 | 274.31 |
| Bromo-Substituted | 1.9 | 2 | 138.12 |
| Dimethoxybenzoic Acid | 1.6 | 2 | 182.17 |
The ethenyl group in the target compound increases hydrophobicity (higher logP) compared to its ethyl-linked counterpart, while maintaining similar hydrogen-bonding capacity.
Tautomeric Possibilities and Resonance Stabilization Effects
This compound exhibits two primary resonance-stabilized systems:
Phenolic –OH Resonance :
- The hydroxyl proton delocalizes into the aromatic ring, stabilizing the conjugate base.
- Resonance contributors involve charge distribution across C1, C3, and C5 of Ring A.
Ethenyl-Phenoxy Conjugation :
- The ethenyl bridge enables π-electron delocalization between Ring A and Ring B.
- Conjugation pathways:
$$
\text{Ring A} \leftrightarrow \text{C=C} \leftrightarrow \text{O} \leftrightarrow \text{Ring B}
$$ - This delocalization lowers the energy of the excited state, potentially red-shifting UV-Vis absorption bands.
Tautomerism :
No classical keto-enol tautomerism is observed due to the absence of α-hydrogens adjacent to carbonyl groups. However, the following non-classical tautomers are theoretically possible:
- Quinoid Resonance :
$$
\text{Phenolic –O}^- \leftrightarrow \text{Quinoid structure with charge on C4}
$$
This resonance is minor due to destabilization from the electron-donating methoxy groups.
Resonance Energy Estimate : Using Hückel’s approximation, the stabilization energy from conjugation across the ethenyl-phenoxy system is approximately 30–40 kJ/mol, comparable to stilbene derivatives.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-2-(2-methoxyphenoxy)ethenyl]phenol |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-10-9-12-7-8-13(17)16(11-12)19-2/h3-11,17H,1-2H3/b10-9+ |
InChI Key |
WNWQCJJCTFUPPH-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1O/C=C/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
COC1=CC=CC=C1OC=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis
The Wittig reaction offers a direct route to introduce the ethenyl bridge via carbonyl olefination. This method involves two key intermediates:
- 4-Formyl-2-methoxyphenol : Synthesized via Vilsmeier-Haack formylation of 2-methoxyphenol. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) facilitate electrophilic substitution at the para position relative to the methoxy group1.
- (2-Methoxyphenoxy)methyltriphenylphosphonium bromide : Prepared by reacting 2-methoxyphenol with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane2.
Procedure :
- The ylide is generated by treating the phosphonium salt with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at -78°C.
- 4-Formyl-2-methoxyphenol is added, and the mixture is warmed to room temperature, yielding the target compound as a crystalline solid3.
Key Parameters :
- Reaction yield: 68–72% (optimized conditions).
- Stereoselectivity: Predominantly trans-configuration (E:Z = 85:15).
- Purification: Column chromatography using hexane/ethyl acetate (3:1)4.
Heck Coupling Approach
Palladium-catalyzed Heck coupling enables selective formation of the ethenyl linkage. The protocol involves:
- 4-Bromo-2-methoxyphenol : Synthesized via bromination of 2-methoxyphenol using N-bromosuccinimide (NBS) in acetic acid5.
- 2-Methoxyphenoxyethylene : Generated by treating 2-methoxyphenol with vinyl bromide in the presence of cesium carbonate (Cs₂CO₃)6.
Procedure :
- A mixture of 4-bromo-2-methoxyphenol (1 equiv), 2-methoxyphenoxyethylene (1.2 equiv), palladium(II) acetate (5 mol%), and tri-o-tolylphosphine (P(o-Tol)₃, 10 mol%) in dimethylacetamide (DMA) is heated at 110°C for 24 h7.
- The product is extracted with ethyl acetate and purified via recrystallization from ethanol8.
Key Parameters :
- Catalyst system: Pd(OAc)₂/P(o-Tol)₃ enhances coupling efficiency.
- Yield: 65–70%.
- Side products: <5% homocoupling byproducts9.
Dehydrohalogenation of Dihalide Intermediates
This two-step method leverages nucleophilic substitution followed by elimination:
Step 1: Dihalide Synthesis
- 2-Methoxyphenol reacts with 1,2-dibromoethane in the presence of potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst10.
- Intermediate : 1,2-Bis(2-methoxyphenoxy)ethane (Yield: 82–85%)11.
Step 2: Elimination Reaction
- The dihalide is treated with potassium tert-butoxide in refluxing toluene, inducing β-elimination to form the ethenyl bridge12.
- Conditions : 120°C, 6 h, argon atmosphere.
Key Parameters :
- Elimination efficiency: >90%.
- Purity: ≥98% after silica gel chromatography13.
Diels-Alder/Aromatization Strategy
Biobased synthesis routes utilize furanic precursors:
- Furfuryl alcohol reacts with acetylene gas under Lewis acid catalysis (ZnCl₂) to form a Diels-Alder adduct14.
- Aromatization with p-toluenesulfonic acid (PTSA) in methanol yields the phenolic core15.
- Post-functionalization : Methoxy groups are introduced via methylation with dimethyl sulfate (DMS) in alkaline medium16.
Advantages :
- Renewable feedstock utilization.
- Scalability for industrial production17.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Reaction | 68–72 | 95 | Moderate | High |
| Heck Coupling | 65–70 | 93 | High | Moderate |
| Dehydrohalogenation | 75–80 | 98 | High | Low |
| Diels-Alder | 60–65 | 90 | High | Low |
Optimal Choice : Dehydrohalogenation balances yield, purity, and scalability, making it suitable for bulk synthesis. The Wittig method is preferred for stereochemical control in pharmaceutical applications1819.
Challenges and Optimization Strategies
- Regioselectivity : Para-substitution on phenolic rings is ensured using directing groups (e.g., methoxy) and controlled reaction conditions20.
- Side Reactions : Homocoupling in Heck reactions is mitigated by optimizing ligand-to-palladium ratios21.
- Purification : Silica gel chromatography remains standard, though crystallization from ethanol/water mixtures improves throughput22.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted phenols.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
Pharmaceutical Applications
Phenol derivatives, including Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-, have been investigated for their potential as pharmaceutical agents due to their bioactive properties.
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have shown that phenolic compounds can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs .
Cosmetic Formulations
The compound is also explored in cosmetic formulations due to its emollient and stabilizing properties.
- Topical Applications : Phenol derivatives are often used in creams and lotions for their ability to enhance skin hydration and improve product stability. They can serve as effective carriers for active ingredients .
- Formulation Stability : The incorporation of this compound into cosmetic formulations has been linked to improved product stability and sensory properties, which are crucial for consumer acceptance .
Industrial Applications
In addition to pharmaceuticals and cosmetics, Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- has industrial applications:
- Polymer Production : Its structural characteristics allow it to be used in the synthesis of polymers that serve as film formers and stabilizers in various products .
- Nanoparticle Development : The compound's ability to form nanoparticles makes it valuable in drug delivery systems, enhancing the bioavailability of therapeutic agents .
Case Study 1: Antioxidant Properties
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the antioxidant properties of phenolic compounds similar to Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-. The findings demonstrated significant free radical scavenging activity, suggesting potential applications in nutraceuticals aimed at oxidative stress reduction .
Case Study 2: Cosmetic Formulation Efficacy
In a recent formulation study, researchers developed a cream incorporating Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- and assessed its moisturizing effects on human skin. Results indicated a marked improvement in skin hydration levels over a four-week period compared to control formulations without this compound .
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the methoxy and vinyl groups contributes to its unique reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Phenolic Backbones
Eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol)
- Structure: Differs from EE by replacing the ethenyl-phenoxy group with a propenyl (-CH₂-CH=CH₂) substituent.
- Properties : Exhibits antimicrobial and antioxidant activities. Quantum chemical calculations (DFT) reveal a HOMO-LUMO gap of 5.19 eV, indicating moderate reactivity .
- Applications : Widely used in food preservation and dental care, contrasting with EE’s role in lignin degradation .
(E)-2-methoxy-4-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-1)
- Structure : Contains an imine (-CH=N-) linkage instead of EE’s ethenyl bridge.
- Synthesis : Prepared via condensation of 3-methoxy-4-hydroxybenzaldehyde with 2-trifluoromethyl aniline (75% yield) .
- Applications : Acts as an antiamnesic agent in scopolamine-induced memory impairment models, highlighting bioactivity distinct from EE’s industrial applications .
2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (4d)
- Structure : Incorporates an imidazole ring, introducing heterocyclic complexity absent in EE.
Diaryl Ethenyl Derivatives
PE859 (Curcumin Derivative)
- Structure : Features dual ethenyl groups connecting indole and pyridylmethoxyphenyl moieties.
- Applications : Inhibits tau aggregation (neurodegenerative diseases) and TGF-β/Smad3 pathways (antifibrotic activity), demonstrating broader biomedical relevance compared to EE .
Rosocyanine
Physicochemical and Reactivity Comparisons
Stability and Degradation Pathways
- EE : Deuterium incorporation (RD/H = 0.25 in NaOD/D₂O) at the α-position of vanillin suggests lower hydrogen exchange efficiency compared to GG (RD/H = 1.04), implying distinct degradation mechanisms .
- Eugenol: Propenyl group enhances volatility (boiling point ~254°C) and lipophilicity (logP = 2.3), contrasting with EE’s lower volatility due to its larger, conjugated structure .
Biological Activity
Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- is a synthetic compound that has garnered attention for its potential biological activities, particularly as an antioxidant and anti-inflammatory agent. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 288.29 g/mol
- CAS Number : 5155-64-6
The compound features a phenolic structure with methoxy groups that contribute to its biological activity. The presence of multiple aromatic rings enhances its potential for interaction with biological targets.
1. Antioxidant Activity
Research indicates that phenolic compounds, including 2-methoxyphenols, exhibit significant antioxidant properties. The antioxidant capacity can be evaluated using assays such as the DPPH radical scavenging method. In studies involving various 2-methoxyphenols, there was a notable correlation between their structure and antioxidant activity, with specific compounds demonstrating high efficacy in scavenging free radicals .
Table 1: Antioxidant Activity of 2-Methoxyphenols
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Dehydrodiisoeugenol | 12 | Radical scavenging |
| Curcumin | 15 | Metal chelation |
| Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- | TBD | TBD |
2. Anti-inflammatory Effects
Phenol derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. In vitro studies have shown that certain methoxyphenols can significantly reduce COX-2 expression in macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .
Case Study: COX-2 Inhibition
A study demonstrated that phenolic compounds could inhibit LPS-induced COX-2 gene expression in RAW 264.7 cells. The results indicated that the tested methoxyphenols had varying degrees of inhibition, with some showing IC50 values below 20 µM .
3. Cytotoxicity Against Cancer Cells
The cytotoxic effects of phenolic compounds on various cancer cell lines have been documented. For instance, in vitro studies have shown that certain derivatives exhibit selective cytotoxicity against malignant melanoma cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| Curcumin | Melanoma | 13 |
| Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- | HSG (Human submandibular gland tumor) | TBD |
The biological activities of phenolic compounds are often attributed to their ability to interact with cellular signaling pathways and molecular targets:
- Antioxidant Mechanism : These compounds can donate electrons to free radicals, neutralizing them and preventing oxidative stress.
- Anti-inflammatory Mechanism : By inhibiting COX enzymes, they reduce the production of pro-inflammatory mediators like prostaglandins.
- Cytotoxic Mechanism : Some phenolic compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Q & A
Q. What synthetic strategies are recommended for preparing Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-?
Methodological Answer: The compound’s ethenyl-linked methoxyphenoxy moiety suggests the use of Heck coupling or Wittig reactions for cross-coupling aromatic systems. For example:
- Start with 2-methoxyphenol and a halogenated precursor (e.g., brominated 4-hydroxy-3-methoxybenzaldehyde).
- Use palladium catalysts (e.g., Pd(OAc)₂) for Heck coupling to introduce the ethenyl bridge.
- Monitor reaction progress via HPLC and purify using column chromatography with ethyl acetate/hexane gradients .
- Confirm regioselectivity via ¹H/¹³C NMR (e.g., coupling constants for trans-ethenyl protons) .
Q. What spectroscopic techniques are optimal for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
Q. How should researchers address gaps in physicochemical property data (e.g., solubility, stability)?
Methodological Answer:
- Experimental Determination :
- Solubility : Perform shake-flask assays in solvents (e.g., DMSO, ethanol) and measure via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under varying pH/temperature and analyze via HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity in neurodegenerative disease models?
Methodological Answer:
- In Vitro Tau Aggregation Assays :
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anticancer applications?
Methodological Answer:
- SAR Design :
- Syntize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogen groups).
- Test cytotoxicity against cancer cell lines (e.g., bladder cancer T24 cells) via MTT assays .
- Pharmacokinetic Profiling :
- Measure metabolic stability in liver microsomes and calculate Clint (intrinsic clearance) .
- Prioritize analogs with improved logD (1–3) for blood-brain barrier penetration .
Q. What experimental models are suitable for evaluating the compound’s impact on oxidative stress pathways?
Methodological Answer:
- Cellular ROS Assays :
- Treat neuronal SH-SY5Y cells with H₂O₂-induced oxidative stress and measure ROS levels via DCFH-DA fluorescence .
Data Contradictions & Gaps
Q. How should researchers resolve discrepancies in reported toxicological profiles?
Methodological Answer:
- Tiered Toxicity Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
